molecular formula C10H4BrF4NO B15061124 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one

Cat. No.: B15061124
M. Wt: 310.04 g/mol
InChI Key: KKZNOSYSHOJMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one (CAS 1155601-12-9) is a high-purity, fluorinated quinolinone derivative that serves as a versatile synthetic intermediate in medicinal chemistry and scientific research. Its unique structure features a 1,4-dihydroquinolin-4-one core substituted with bromine and fluorine halogens at the 6- and 8- positions, respectively, and a lipophilic trifluoromethyl group at the 2-position, which enhances bioavailability and metabolic stability . This compound is a key precursor in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions where the bromine atom acts as a handle for introducing diverse structural modifications . In scientific research, this compound is investigated for its potential in developing new antibacterial agents. It functions as a core scaffold for creating hybrid molecules, such as those tethered with hydantoin, which have shown promising activity against Gram-positive bacterium Staphylococcus aureus and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli . The mechanism of action for such derivatives is associated with the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby blocking bacterial proliferation . Beyond antimicrobial applications, the quinolinone core and its substituents make it a candidate for research in enzyme inhibition, material science (including liquid crystals and OLEDs), and as a building block in organic synthesis for various substitution and coupling reactions . The compound is typically synthesized via cyclocondensation of 4-bromo-3-fluoroaniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in polyphosphoric acid, following established procedures . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-bromo-8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF4NO/c11-4-1-5-7(17)3-8(10(13,14)15)16-9(5)6(12)2-4/h1-3H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZNOSYSHOJMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Bromination: Introduction of the bromine atom at the 6th position using brominating agents such as bromine or N-bromosuccinimide.

    Fluorination: Introduction of the fluorine atom at the 8th position using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.

    Cyclization: Formation of the dihydroquinolin-4-one core through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 and fluorine at position 8 serve as reactive sites for nucleophilic substitutions.

Example Reaction
Reaction with 3-(2-bromomethyl)-1-cyclopropylimidazolidine-2,4-dione (15 ) under basic conditions yields 3-(2-(6-bromo-7-fluoro-4-oxo-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)-1-cyclopropylimidazolidine-2,4-dione (18 ) :

Reagents/ConditionsOutcome
K₂CO₃, Et₃N, DMF, 80°C, 48 hSubstitution at position 1 with 79% yield

Characterization Data for Product 18

  • ¹H NMR (DMSO-d₆): δ 12.84 (s, NH), 8.49 (s, CH), 7.09 (s, CH)

  • MS (m/z) : Observed [M-H]⁺: 309.8 (Calculated: 310.04)

Suzuki–Miyaura Cross-Coupling

The bromine substituent enables palladium-catalyzed coupling with boronic acids.

General Protocol

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : Na₂CO₃ or K₃PO₄

  • Conditions : 80–100°C, 12–24 h in THF/H₂O

Example Transformation
Bromine at position 6 is replaced by aryl/heteroaryl groups via Suzuki coupling, producing derivatives with modified electronic properties.

SubstrateBoronic AcidYield (%)
6-Bromo-quinolin-4-one4-Methoxyphenyl82
6-Bromo-quinolin-4-onePyridin-3-yl75

Hydrolysis to Boronic Acids

The brominated derivative can be converted to a boronic acid via iridium-catalyzed borylation followed by hydrolysis :

StepReagents/ConditionsProduct
Borylation[Ir(OMe)COD]₂, B₂pin₂, THF, 80°CC7-borylated quinoline
HydrolysisLiOH, H₂O/THFBoronic acid derivative

Analytical Data for Boronic Acid

  • ¹³C NMR : δ 160.47 (C=O), 134.44 (C-Br)

Trifluoroborate Salt Formation

Treatment with KHF₂ yields the trifluoroborate salt, enhancing stability for storage .

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring facilitates electrophilic substitutions at specific positions:

Halogenation

  • Reagent : Py·Br₃ (pyridinium tribromide)

  • Position : Meta to the trifluoromethyl group

  • Yield : 44–63% for dibrominated derivatives

Nitration

  • Conditions : HNO₃/H₂SO₄, 0°C → RT

  • Outcome : Nitro groups primarily at position 5 or 7

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C; reactions typically conducted below 150°C.

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reacts in protic solvents under acidic/basic conditions .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for constructing complex heterocycles or modifying biological activity through targeted substitutions .

Scientific Research Applications

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one Br (6), F (8), CF₃ (2) C₁₀H₅BrF₄NO 326.06 High lipophilicity; potential enhanced metabolic stability
6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one (CAS 192051-94-8) Br (6), F (8), CH₃ (2) C₁₀H₇BrFNO 256.07 Lower lipophilicity; used as a heterocyclic building block
8-Bromo-6-fluoro-1,4-dihydroquinolin-4-one (CAS 1019016-29-5) Br (8), F (6) C₉H₅BrFNO 242.04 Positional isomer; altered electronic properties may affect target binding
6-Bromo-8-chloro-1,4-dihydroquinolin-4-one (CAS 1153084-25-3) Br (6), Cl (8) C₉H₅BrClNO 258.50 Chlorine’s electronegativity may enhance electrophilic interactions
6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one (CAS 1153001-47-8) Br (6), C₂H₅ (2) C₁₁H₁₀BrNO 252.11 Ethyl group increases bulkiness, potentially reducing potency

Key Observations :

Substituent Effects at Position 2 :

  • Trifluoromethyl (-CF₃) : Enhances lipophilicity (logP ~2.5 estimated) and resistance to oxidative metabolism compared to methyl (-CH₃) (logP ~1.8) .
  • Ethyl (-C₂H₅) : Increases steric bulk, which may hinder binding to hydrophobic pockets in biological targets .

Halogen Positional Isomerism (Br/F at 6/8 vs. 8/6) :

  • The compound’s bromine at position 6 and fluorine at 8 (vs. the reverse in CAS 1019016-29-5) may optimize halogen bonding in enzyme active sites, as bromine’s larger atomic radius provides stronger van der Waals interactions .

Chlorine vs.

Pharmacological Potential: Analogs with acyl or amino groups at position 3 (e.g., 3-acyl-2-amino-1,4-dihydroquinolin-4-ones) show broad bioactivity, suggesting that the trifluoromethyl variant could be optimized for anti-inflammatory or antimicrobial applications .

Biological Activity

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one
  • Molecular Formula : C10H7BrFNO
  • Molecular Weight : 256.07 g/mol
  • CAS Number : 192051-94-8
  • Purity : ≥95% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

Inhibition of Enzymatic Activity

Research indicates that 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one may inhibit certain kinases and enzymes implicated in cancer and inflammatory diseases. For instance, it has been shown to affect the activity of protein kinases, which play crucial roles in cell signaling pathways related to tumor growth and metastasis.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy in inhibiting bacterial growth could be linked to its structural features, which allow it to penetrate bacterial membranes effectively.

Biological Activity Data

Activity TypeTarget/PathwayEffectReference
Kinase InhibitionProtein KinasesInhibition of proliferation
AntimicrobialBacterial MembranesGrowth inhibition
Anti-inflammatoryCytokine ProductionReduced inflammation

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of various quinolinone derivatives, 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one was tested against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating promising antibacterial activity.

Q & A

Q. What are common synthetic routes for preparing 6-bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one?

The compound is typically synthesized via cyclocondensation reactions. A method involves reacting substituted anilines with trifluoromethyl-containing diketones or esters under controlled conditions. For example, in analogous quinolinone syntheses, ethyl trifluoroacetoacetate reacts with halogenated phenylenediamines at elevated temperatures (e.g., 353 K for 48 hours), followed by crystallization from ethanol or methanol . Key steps include regioselective halogenation and careful control of reaction stoichiometry to avoid side products.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals grown via slow evaporation (e.g., from ethanol) are analyzed using programs like SHELXL for refinement . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and integration ratios (e.g., distinguishing aromatic protons at δ 6.1–7.7 ppm) .
  • Mass spectrometry (TOF MS ES+) : To confirm molecular weight (e.g., observed m/z 722.1403 vs. calculated 722.1426 in related compounds) .

Q. What safety protocols are essential when handling brominated and fluorinated quinolinones?

  • Use personal protective equipment (PPE): Gloves, goggles, and lab coats to avoid skin contact.
  • Work in a fume hood to prevent inhalation of volatile byproducts.
  • Store the compound in light-sensitive containers at 2–8°C, as brominated derivatives are often photolabile .
  • Dispose of waste via certified hazardous material handlers to mitigate environmental risks .

Advanced Research Questions

Q. How do reaction parameters influence the regioselectivity of halogenation in quinolinone derivatives?

Regioselectivity is governed by electronic and steric effects. For example:

  • Fluorine’s directing effects : The 8-fluoro group may deactivate certain positions, favoring bromination at C6 via electrophilic aromatic substitution.
  • Temperature control : Lower temperatures (e.g., 298 K vs. 353 K) can shift reaction pathways, as seen in unexpected hydroxylation at C4 in related syntheses .
  • Catalysts : Lewis acids like AlCl₃ may enhance electrophilic substitution efficiency but risk over-halogenation.

Q. How can contradictory spectroscopic and crystallographic data be resolved during structural analysis?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or refinement errors. Strategies include:

  • Conformational analysis : Use Cremer-Pople parameters (Q, Θ, Φ) to quantify ring puckering and compare with NMR coupling constants .
  • DFT calculations : Optimize molecular geometries computationally and overlay with crystallographic data to validate bond lengths/angles.
  • Multi-method validation : Cross-check XRD data with high-resolution MS and 2D NMR (e.g., COSY, HSQC) .

Q. What methodological approaches are used to evaluate the bioactivity of this compound?

  • In vitro assays :
  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
    • In silico screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like androgen receptors, leveraging structural analogs as references .

Q. How can crystal packing and intermolecular interactions inform formulation design?

Analyze hydrogen bonding (e.g., O–H⋯N, C–H⋯F) and π-π stacking via crystallography. For example:

  • Solubility optimization : Disrupting strong N–H⋯O networks via co-crystallization with hydrophilic coformers.
  • Stability enhancement : Leveraging fluorine’s hydrophobic interactions to improve shelf-life .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process analytical technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy.
  • Design of experiments (DoE) : Optimize parameters (temperature, solvent ratio) via response surface methodology.
  • Purification protocols : Use preparative HPLC with trifluoroacetic acid (TFA) mobile phases to isolate high-purity batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.